![molecular formula C11H13ClO2 B15174790 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one CAS No. 960592-54-5](/img/structure/B15174790.png)
1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C11H13ClO2. This compound is characterized by the presence of a chloroethyl group and a methoxyphenyl group attached to an ethanone backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one typically involves the reaction of 2-(2-chloroethyl)-4-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions: 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
2-(2-Chloroethoxy)ethanol: Shares the chloroethyl group but differs in the presence of an ethoxy group instead of a methoxyphenyl group.
2-Chloroethyl methyl ether: Similar in having a chloroethyl group but lacks the aromatic ring structure.
Uniqueness: 1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one is unique due to the combination of its chloroethyl and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, chemical behavior, applications, and uniqueness compared to similar compounds
属性
CAS 编号 |
960592-54-5 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC 名称 |
1-[2-(2-chloroethyl)-4-methoxyphenyl]ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-8(13)11-4-3-10(14-2)7-9(11)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
KLNUNVYFJKNHBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)OC)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


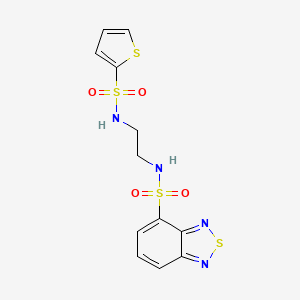
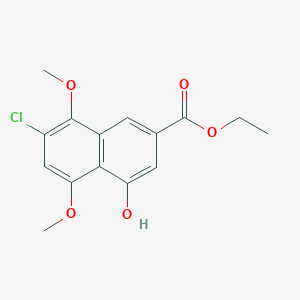
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)



![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
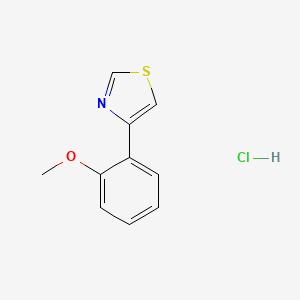
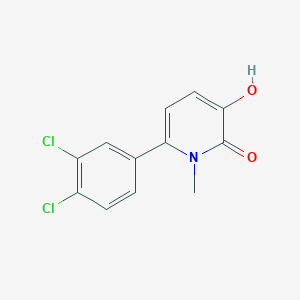
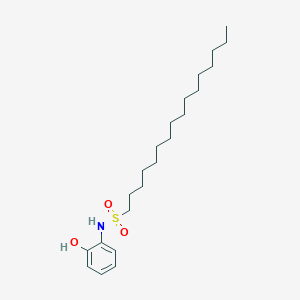
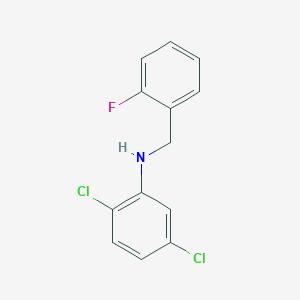
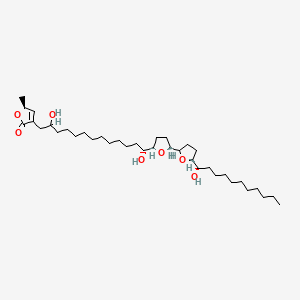
![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)
